1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride
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Overview
Description
1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride is a chemical compound with the molecular formula C13H19N3O.2ClH It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For instance, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol is advantageous for industrial applications due to its operational simplicity and the availability of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like palladium and ruthenium .
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules . In biology, it serves as a building block for the development of bioactive compounds . In medicine, piperazine derivatives are known for their therapeutic potential, including antiviral, anticancer, and antimicrobial activities . Additionally, in the industry, these compounds are utilized in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives typically exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine core but differ in their substituents, leading to variations in their biological activity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCABQHMMMCXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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